N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide
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Description
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C21H24N4O7S and its molecular weight is 476.5. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
Research has indicated that derivatives of N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide demonstrate significant antibacterial potential. Compounds synthesized with a benzodioxane moiety have exhibited potent therapeutic effects against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).
Enzyme Inhibition Properties
These compounds have shown promise in inhibiting specific enzymes. A study synthesized various sulfonamides with benzodioxane and acetamide moieties, revealing substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. The in vitro results were supported by in silico molecular docking, indicating the potential of these compounds in enzyme inhibition applications (Abbasi et al., 2019).
Antimalarial and Antiviral Applications
Compounds with a similar structural core were explored for their antimalarial activity, with some demonstrating significant effects. Additionally, the molecular docking study of these compounds indicated potential against Plasmepsin-1 and Plasmepsin-2, essential in malaria treatment. These findings also suggest potential applications in combating viral infections like COVID-19, as the compounds were tested against main protease (SARS-CoV-2) and Spike Glycoprotein (SARS-CoV-2), revealing promising binding energy (Fahim & Ismael, 2021).
Molecular Docking and Computational Studies
The synthesized compounds have also been a subject of various computational and molecular docking studies, aiming to understand their interaction with different enzymes and potential biological targets. Such studies provide insights into the binding affinities and mechanism of action of these compounds, paving the way for their potential therapeutic applications (Irshad et al., 2016).
Properties
IUPAC Name |
N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O7S/c26-20(23-13-15-4-6-22-7-5-15)21(27)24-14-19-25(8-1-9-32-19)33(28,29)16-2-3-17-18(12-16)31-11-10-30-17/h2-7,12,19H,1,8-11,13-14H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYBCBUQBKGRSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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